molecular formula C23H32Cl2NO6P B1671315 Estramustine phosphate CAS No. 4891-15-0

Estramustine phosphate

Cat. No. B1671315
CAS RN: 4891-15-0
M. Wt: 520.4 g/mol
InChI Key: ADFOJJHRTBFFOF-RBRWEJTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estramustine phosphate is an antineoplastic agent used for the management of metastatic and/or progressive prostate cancer . It is a steroid phosphate which is the 17-O-phospho derivative of estramustine . It is also referred to as estradiol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt, monohydrate .


Synthesis Analysis

Estramustine phosphate is synthesized through a two-step, one-pot procedure based on the reaction of N, N - bis (2-chloroethyl)carbamoyl chloride with the commercially available [2,4,16,16- 2 H 4 ]estrone or [2,4,16,16,17- 2 H 5 ]estradiol .


Molecular Structure Analysis

Estramustine phosphate is a steroid phosphate, a carbamate ester, and an organochlorine compound . It is functionally related to an estramustine .


Chemical Reactions Analysis

In vivo, the nitrogen mustard component of Estramustine phosphate is active and can alkylate DNA and other cellular components of rapidly dividing cells .


Physical And Chemical Properties Analysis

Estramustine phosphate is a steroid phosphate which is the 17-O-phospho derivative of estramustine. It is a steroid phosphate, a carbamate ester, and an organochlorine compound .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Estramustine phosphate is a cytotoxic drug used primarily in the treatment of advanced prostatic carcinoma. It has garnered interest due to its radiosensitizing effect and is being re-evaluated for treating other tumors like glioma and mammary carcinoma. Early administration recommendations alongside food or milk were found to be inappropriate as calcium-containing food and antacids interfere with drug uptake, impacting earlier clinical study results (Bergenheim & Henriksson, 1998).

Interaction with Microtubules

Estramustine phosphate has been shown to inhibit the assembly of brain microtubule proteins in vitro and disassemble preformed microtubules, suggesting its cytotoxic action could partially depend on interactions with microtubules. This effect is specific to estramustine phosphate as neither its hormonal nor alkylating moieties exhibit this activity (Kanje et al., 1985).

Androgen Antagonistic Effects

The metabolites of estramustine phosphate, including estramustine, estromustine, estrone, and beta-estradiol, demonstrate binding to the androgen receptor, acting as androgen antagonists. This mechanism is considered an additional therapeutic effect in patients with prostate cancer (Wang et al., 1998).

Non-Estrogenic Cytostatic Effect

Estramustine has a non-estrogenic cytostatic effect on human prostatic carcinoma cells. In vivo studies using the hormone-independent human prostatic carcinoma cell line DU 145 showed significant dose-dependent decreases in the number of anaphase figures and increased abnormal metaphases, demonstrating an anti-mitotic effect (Eklöv et al., 1992).

Antiproliferative Effects on Glioma Cell Lines

Investigations into the uptake, metabolism, and antiproliferative effects of estramustine phosphate on human malignant glioma cell lines indicated significant uptake and retention, suggesting potential clinical implications for treating malignant gliomas (von Schoultz et al., 1989).

Synergistic Effects with Other Drugs

Studies have shown synergistic effects of estramustine when combined with other drugs like [3'-keto-Bmtl]-[Val2]-cyclosporine in inhibiting androgen receptor phosphorylation in LNCaP cells, suggesting enhanced therapeutic potential in hormone-refractory prostate cancer (Wang et al., 1999).

Estramustine Induced Apoptosis in Prostate Cancer

Estramustine phosphate has been found to induce apoptosis in prostate cancer cell line PC3 by down-regulating miR-31 levels, providing insight into its molecular mechanism in regulating cell growth and survival (Wei et al., 2018)

Safety And Hazards

Estramustine phosphate can cause nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Estramustine phosphate is an active drug in advanced breast cancer after failure with taxanes and anthracyclines, whose tolerance profile appears favourable . It is also considered as a safe treatment option with some effectiveness for castration-resistant prostate cancer patients who did not undergo cytotoxic chemotherapy .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOJJHRTBFFOF-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048667
Record name Estramustine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estramustine phosphate

CAS RN

4891-15-0
Record name Estramustine phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4891-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estramustine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estramustine phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRAMUSTINE PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estramustine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRAMUSTINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estramustine phosphate
Reactant of Route 2
Estramustine phosphate
Reactant of Route 3
Reactant of Route 3
Estramustine phosphate
Reactant of Route 4
Reactant of Route 4
Estramustine phosphate
Reactant of Route 5
Estramustine phosphate
Reactant of Route 6
Estramustine phosphate

Citations

For This Compound
4,950
Citations
V Ravery, K Fizazi, S Oudard, L Drouet… - BJU …, 2011 - Wiley Online Library
… Estramustine phosphate has anti‐tumour properties and it improves patient outcomes if … The efficacy of estramustine phosphate in selected patients and its safety profile, provided used …
AT Bergenheim, R Henriksson - Clinical pharmacokinetics, 1998 - Springer
… been a recent increase in interest concerning estramustine phosphate and its clinical use. It … clinical studies with estramustine phosphate. Estramustine phosphate is currently being re-…
Number of citations: 37 link.springer.com
CM Perry, D McTavish - Drugs & aging, 1995 - Springer
… Estramustine phosphate sodium (estramustine phosphate) is … , products of the metabolism of estramustine phosphate, have shown … Combinations of estramustine phosphate with the …
Number of citations: 110 link.springer.com
WK Kelly, T Curley, S Slovin, G Heller… - Journal of clinical …, 2001 - Citeseer
… Patients received estramustine phosphate (10 mg/kg/d) orally in three divided doses, 1 hour before or 2 hours after a meal. The maximum daily dose was 840 mg (six tablets). …
Number of citations: 234 citeseerx.ist.psu.edu
GR Hudes, F Nathan, C Khater, N Haas… - Journal of clinical …, 1997 - ascopubs.org
PURPOSE To evaluate the antitumor activity of 96-hour paclitaxel and daily oral estramustine phosphate (EMP) in patients with metastatic hormone-refractory prostate cancer (HRPC). …
Number of citations: 337 ascopubs.org
F Balogh, L Kisbenedek - International Urology and Nephrology, 1975 - Springer
… Estracyt (estramustine phosphate) is a nitrogen mustard derivative of the urethan type, attached to oestradiol-17-phosphate. In histologically verified cases, it was administered in daily …
Number of citations: 4 link.springer.com
M Falsaperla, G Morgia, A Tartarone, R Ardito… - European Urology, 2005 - Elsevier
… in HRPC patients treated with estramustine phosphate and vinorelbine. MATERIALS AND … underwent chemotherapy with vinorelbine and estramustine phosphate, and an experimental …
Number of citations: 141 www.sciencedirect.com
JH Kim, MS Khil, SH Kim, S Ryu, M Gabel - International Journal of …, 1994 - Elsevier
Purpose : Estramustine phosphate (EMP), a nor-nitrogen mustard carbamate derivative of estradiol-17β-phosphate, causes G 2 /M phase arrest in treated cells through its specific …
Number of citations: 26 www.sciencedirect.com
G Jönsson, B Högberg, T Nilsson - Scandinavian Journal of …, 1977 - Taylor & Francis
… Estramustine phosphate (Estracyt@) was used in the treatment of 154 patients with … the treatment of such cases with Estracyt@ (estramustine phosphate). Their material consisted of 77 …
Number of citations: 131 www.tandfonline.com
HJ de Voogt, PH Smith, M Pavone-Macaluso… - The Journal of …, 1986 - Elsevier
… estramustine phosphate orally for 8 weeks and then 280 mg. … than with estramustine phosphate or medroxyprogesterone … yprogesterone acetate and estramustine phosphate. In phase II …
Number of citations: 207 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.